molecular formula C24H21N3O3 B11134958 N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide

N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide

Cat. No.: B11134958
M. Wt: 399.4 g/mol
InChI Key: INGZVZYXXHTNQE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Attachment of the Benzamide Group: The benzamide group can be introduced through a coupling reaction between the quinazolinone core and a benzoyl chloride derivative.

    Introduction of the 2-Methoxyphenethyl Group: The final step involves the alkylation of the benzamide derivative with 2-methoxyphenethyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide may involve:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or modulation of their activity.

    Pathways Involved: Interaction with signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-quinazolinone and 2-phenylquinazolinone.

    Benzamide Derivatives: Compounds with similar benzamide groups, such as N-phenylbenzamide and N-(2-methoxyphenyl)benzamide.

Uniqueness

N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide is unique due to the specific combination of the quinazolinone core, benzamide group, and 2-methoxyphenethyl group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C24H21N3O3/c1-30-22-9-5-2-6-17(22)14-15-25-23(28)18-10-12-19(13-11-18)27-16-26-21-8-4-3-7-20(21)24(27)29/h2-13,16H,14-15H2,1H3,(H,25,28)

InChI Key

INGZVZYXXHTNQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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